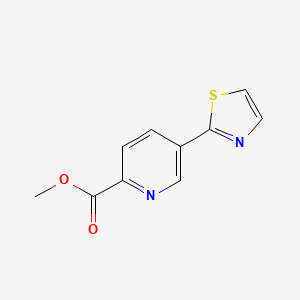

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCFYORGOSQJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate: Technical Guide

The following technical guide details the synthesis, properties, and applications of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, a critical heteroaryl scaffold in medicinal chemistry.

Executive Summary

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a bi-heteroaryl building block characterized by a pyridine core substituted with a thiazole ring at the C5 position and a methyl ester at the C2 position. This specific regioisomer serves as a vital intermediate in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and metal-coordinating ligands. Its structural rigidity and nitrogen-rich profile make it an ideal scaffold for fragment-based drug discovery (FBDD), offering distinct vectors for hydrogen bonding and pi-stacking interactions.

Chemical Identity & Properties

| Property | Detail |

| Systematic Name | Methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate |

| Common Name | Methyl 5-(2-thiazolyl)picolinate |

| CAS Number (Acid) | 1174322-64-5 (Refers to 5-(thiazol-2-yl)pyridine-2-carboxylic acid; Ester is a derivative) |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| SMILES | COC(=O)C1=NC=C(C=C1)C2=NC=CS2 |

| InChIKey | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |

| LogP (Calc) | 1.82 ± 0.4 |

| PSA | 68.4 Ų |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |

Note on CAS Registry: While the carboxylic acid form (CAS 1174322-64-5) is the primary cataloged entity, the methyl ester is frequently generated in situ or isolated as a transient intermediate during the synthesis of more complex pharmaceutical ingredients.

Synthetic Methodologies

The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically employs transition-metal-catalyzed cross-coupling reactions. The high electron-deficiency of the pyridine ring at C5 requires robust catalytic systems.

Method A: Stille Cross-Coupling (Primary Route)

This method offers high regioselectivity and functional group tolerance, making it the standard for lab-scale synthesis.

-

Reagents: Methyl 5-bromopicolinate, 2-(Tributylstannyl)thiazole.

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

-

Solvent: Toluene or DMF (anhydrous).

-

Conditions: 90–110°C, 12–18 hours, Inert Atmosphere (N₂/Ar).

Protocol:

-

Charge: In a flame-dried Schlenk flask, combine Methyl 5-bromopicolinate (1.0 eq) and 2-(Tributylstannyl)thiazole (1.1 eq).

-

Solvate: Add anhydrous Toluene (0.1 M concentration). Degas by bubbling Nitrogen for 15 minutes.

-

Catalyze: Add Pd(PPh₃)₄ (0.05 eq) quickly against a counter-flow of Nitrogen.

-

React: Heat the mixture to reflux (110°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

-

Workup: Cool to RT. Dilute with EtOAc and wash with KF solution (sat. aq) to remove tin byproducts. Filter through Celite.

-

Purification: Flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).

Method B: Negishi Coupling (Alternative)

Preferred for larger scales to avoid toxic organotin byproducts, though it requires strict anhydrous conditions.

-

Reagents: Methyl 5-bromopicolinate, 2-Thiazolylzinc bromide (0.5 M in THF).

-

Catalyst: Pd(dppf)Cl₂ · DCM.

-

Conditions: THF, 60°C, 4–8 hours.

Visual Synthesis Workflow

Figure 1: Synthetic pathway via Stille Coupling and optional hydrolysis to the acid form.[2][3][4][5][6]

Applications in Drug Discovery[4][8][9]

Kinase Inhibition (CDK/PI3K)

The 5-(thiazol-2-yl)pyridine scaffold is a bioisostere for bi-aryl systems found in many kinase inhibitors.

-

Mechanism: The nitrogen atoms in the pyridine and thiazole rings serve as hydrogen bond acceptors for the hinge region of kinase ATP-binding pockets.

-

Vector: The C2-ester provides a handle for further diversification (e.g., conversion to an amide or alcohol) to access the solvent-exposed regions of the protein.

Metal Coordination Ligands

The proximity of the pyridine nitrogen (N1) and the thiazole nitrogen (N3') allows this molecule to act as an N,N-bidentate ligand.

-

Utility: Synthesis of Ruthenium or Iridium complexes for photoredox catalysis or metallodrugs.

-

Geometry: Forms stable 5-membered chelate rings with transition metals.

Handling & Safety (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Use eye wash station if contact occurs. |

| Environmental | H412: Harmful to aquatic life. | Dispose of contents/container to approved waste plant. |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

-

ChemicalBook. (n.d.). 5-(thiazol-2-yl)pyridine-2-carboxylic acid Product Description (CAS 1174322-64-5).[7][8][9][10] Retrieved from

-

PubChem. (n.d.). Methyl thiazole-2-carboxylate (Related Structure Analysis). National Library of Medicine. Retrieved from

-

Guide to Pharmacology. (n.d.). Kinase Inhibitor Scaffolds and SMILES Search. IUPHAR/BPS. Retrieved from

-

CymitQuimica. (n.d.). 5-(Thiazol-2-yl)pyridine-2-carboxylic acid CAS 1174322-64-5.[7][8][9][10] Retrieved from

Sources

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]

- 2. WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents [patents.google.com]

- 3. CAS 52454-65-6: 2-Methyl-5-thiazoleacetic acid [cymitquimica.com]

- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. AU2009205072B2 - Condensed aminodihydrothiazine derivative - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

- 8. CAS: 1174322-64-5 | CymitQuimica [cymitquimica.com]

- 9. 5-(thiazol-2-yl)pyridine-2-carboxylic acid CAS#: 1174322-64-5 [m.chemicalbook.com]

- 10. 5-(thiazol-2-yl)pyridine-2-carboxylic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester molecular weight

An In-depth Technical Guide to 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a molecule incorporating both pyridine and thiazole rings, it serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Structural Elucidation

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a bifunctional heterocyclic compound. The structure consists of a pyridine ring substituted at the 5-position with a thiazole ring (linked via its 2-position) and a methyl ester group at the 2-position of the pyridine. This arrangement provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis.

The parent carboxylic acid, 5-(Thiazol-2-yl)picolinic acid, has a reported molecular formula of C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol .[1] The methyl ester derivative is formed by the replacement of the acidic proton with a methyl group. Based on this, the molecular properties are derived as follows:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | Calculated |

| Molecular Weight | 220.25 g/mol | Calculated |

| IUPAC Name | Methyl 5-(thiazol-2-yl)picolinate | IUPAC Nomenclature |

| Parent Acid (CAS) | 1174322-64-5 | ChemScene[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Synthesis and Purification

The synthesis of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester can be achieved through several established cross-coupling methodologies. A common and effective approach is the Suzuki or Stille coupling, which involves the reaction of a halogenated pyridine derivative with a thiazole-boronic acid (or stannane) derivative.

Proposed Synthetic Workflow: Suzuki Coupling

This protocol outlines a plausible and robust method for the synthesis, predicated on common laboratory practices for cross-coupling reactions. The causality for this choice rests on the high functional group tolerance and generally high yields of Suzuki couplings for heteroaromatic systems.

Caption: Proposed Suzuki coupling workflow for synthesis.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromopicolinate (1.0 eq), thiazole-2-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.5 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). To this suspension, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization

Structural confirmation of the synthesized 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is critical. The following techniques provide a self-validating system for characterization.

| Technique | Expected Results |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- Distinct aromatic protons for both the pyridine and thiazole rings. The pyridine protons would appear as doublets and a doublet of doublets in the 7.5-9.0 ppm region. The thiazole protons would appear as doublets around 7.5-8.0 ppm. |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~165 ppm).- A signal for the methyl carbon (~52 ppm).- Distinct signals for the aromatic carbons of the pyridine and thiazole rings in the 120-155 ppm range. |

| Mass Spec (ESI-MS) | - A prominent molecular ion peak [M+H]⁺ at m/z 221.03. |

| FTIR | - A strong carbonyl (C=O) stretching band for the ester group around 1720-1740 cm⁻¹.- Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. |

Applications in Drug Development and Medicinal Chemistry

The pyridine-thiazole heterocyclic scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This is due to its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.

Role as a Synthetic Intermediate

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a key intermediate for synthesizing more complex molecules.[2][3][4] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide array of amides. Alternatively, the nitrogen on the pyridine ring and the sulfur and nitrogen on the thiazole ring can act as ligands for metal complexes.[5]

Caption: Pathway from the ester to bioactive amides.

Therapeutic Potential of Related Scaffolds

-

Anticancer Activity: Many pyridine and thiazole hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, including breast, liver, and prostate cancers.[6][7] The mechanism often involves the inhibition of key signaling proteins like kinases.

-

Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8]

-

Antimicrobial Properties: The condensed heterocyclic systems containing pyridine and thiazole moieties have been explored for the development of new antimicrobial agents.[9]

The structural motif present in 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester makes it a prime candidate for library synthesis in high-throughput screening campaigns aimed at discovering new drug leads.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place, sealed tightly in its container.

Consult the Safety Data Sheet (SDS) for the most detailed and specific safety information.

Conclusion

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its robust synthesis, versatile functional handles, and the proven biological relevance of its core pyridine-thiazole scaffold make it a compound of high interest for researchers in drug discovery and materials science. The analytical data derived from its structure provides a clear pathway for its unambiguous identification and characterization.

References

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (2020, November 30). Retrieved from [Link]

-

ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester - Semantic Scholar. (2019, July 16). Retrieved from [Link]-pyridine-2-carboxylic-acid-methyl-Kadir-Mansor/5d057161b17b203c9657b073e51276a74b1267bf)

-

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester | C12H12N2O2S - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). Retrieved from [Link]

-

Pyridine-2-carboxylic acid methyl ester | 2459-07-6 - J&K Scientific LLC. (2025, April 24). Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4). Retrieved from [Link]

-

Pyridine-2-carboxylic acid thiazol-2-ylamide | C9H7N3OS - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride - Veeprho. (n.d.). Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (2021, November 25). Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30). Retrieved from [Link]

-

Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

- WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents. (n.d.).

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - MDPI. (2022, November 22). Retrieved from [Link]

-

Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (2024, June 30). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jcmimagescasereports.org [jcmimagescasereports.org]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | MDPI [mdpi.com]

- 9. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

Thiazole-Pyridine Hybrids: Engineering the Next Generation of Kinase Inhibitors

Topic: Thiazole-Pyridine Hybrid Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Power of Hybridization

In the landscape of modern medicinal chemistry, "molecular hybridization"—the fusion of two distinct pharmacophores into a single entity—remains a dominant strategy for overcoming drug resistance and improving selectivity. Among these, the thiazole-pyridine hybrid has emerged as a "privileged scaffold," particularly in oncology.

This guide dissects the technical utility of this scaffold, moving beyond basic structural descriptions to analyze the causality of its success. We focus on the synergistic electronic properties that allow these hybrids to function as potent ATP-competitive kinase inhibitors, exemplified by the FDA-approved drug Alpelisib (Piqray) .

Strategic Significance: Why Thiazole-Pyridine?

The thiazole and pyridine rings are not merely structural spacers; they are active participants in ligand-target binding.

-

The Thiazole Core: Acts as a bioisostere of the imidazole ring found in purines (ATP). The nitrogen atom (N3) and the sulfur atom (S1) create a unique electronic distribution that facilitates hydrogen bonding, particularly in the "hinge region" of kinase domains.

-

The Pyridine Ring: Provides a rigid, planar platform that can be substituted to probe hydrophobic affinity pockets. Its basic nitrogen can serve as a hydrogen bond acceptor or interact with water networks within the active site.

-

The Hybrid Advantage: Linking these two heterocycles creates a bi-aryl system with defined rotational barriers. This pre-organizes the molecule into a conformation that minimizes the entropic penalty upon binding to the protein target.

Therapeutic Case Study: Alpelisib (Piqray)

Validating the Scaffold in Clinical Practice

Alpelisib , approved for PIK3CA-mutated breast cancer, is the definitive proof-of-concept for this scaffold. It is not just a random assembly; it is a precision-engineered molecule where the thiazole-pyridine core drives selectivity for the PI3K

Mechanism of Action & Binding Topology

Alpelisib functions as an ATP-competitive inhibitor. Its efficacy is derived from specific molecular interactions orchestrated by the hybrid scaffold:

-

Hinge Binding: The 2-aminothiazole moiety forms the primary anchor, donating and accepting hydrogen bonds with Val851 in the ATP-binding hinge region.[1]

-

Affinity Pocket: The pyridine ring (substituted with a trifluoromethyl group) extends deep into the affinity pocket. The electron-withdrawing

group interacts with Lys802, a residue critical for potency. -

Isoform Selectivity: The geometry of the thiazole-pyridine bond orients the rest of the molecule (a prolinamide tail) towards the solvent interface, interacting with Gln859, a residue non-conserved in other PI3K isoforms, thereby granting high selectivity for the alpha isoform.[2]

Visualization: Alpelisib Interaction Network

Caption: Interaction map of Alpelisib within the PI3K

Synthetic Architecture: The Hantzsch Protocol

From Theory to Bench

While cross-coupling reactions (Suzuki-Miyaura) are useful for functionalization, the Hantzsch Thiazole Synthesis remains the most robust method for constructing the core thiazole-pyridine skeleton. It is atom-economical and scalable.

Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

This protocol yields a versatile intermediate where the pyridine is at the C4 position of the thiazole.

Reagents:

-

Precursor A: 2-Bromo-1-(pyridin-2-yl)ethanone (Alpha-haloketone).

-

Solvent: Ethanol (Absolute).

-

Base: 2M NaOH (for workup).

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(pyridin-2-yl)ethanone (5.0 mmol, 1.0 equiv) in 20 mL of ethanol.

-

Addition: Add thiourea (5.1 mmol, 1.02 equiv) to the stirring solution. The slight excess ensures complete consumption of the bromoketone.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 70°C (or gentle reflux) for 2 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting bromoketone spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

-

Filtration: Filter the solid precipitate under vacuum. Wash the filter cake with cold acetone (2 x 10 mL) to remove unreacted starting materials and non-polar impurities.

-

Free Basing (Critical Step): The solid is the HBr salt. To obtain the active amine:

-

Suspend the solid in 25 mL of 2M NaOH . Stir for 15 minutes.

-

Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Combine the organic layers, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water if necessary, though the crude purity is often >95%.

Yield Expectation: 55–65% as an off-white solid.

Visualization: Hantzsch Synthesis Workflow

Caption: Step-by-step workflow for the Hantzsch synthesis of the pyridine-thiazole core.

Medicinal Chemistry & SAR Insights

When optimizing this scaffold, small structural changes yield profound biological effects.

Structure-Activity Relationship (SAR) Table

| Modification Site | Chemical Change | Biological Consequence | Mechanistic Rationale |

| Thiazole C2 | Increased Potency | Amide formation creates a donor-acceptor motif ideal for hinge binding (as seen in Alpelisib). | |

| Thiazole C2 | Loss of Activity | Removes the critical hydrogen bond donor required for kinase hinge interaction. | |

| Pyridine C3/C5 | Increased Potency | Electron-withdrawing groups increase lipophilicity and target hydrophobic affinity pockets. | |

| Linkage Position | 4-(Pyridin-2-yl) vs 4-(Pyridin-3-yl) | Variable | Alters the vector of the pyridine nitrogen. 2-yl is often preferred for chelation or specific H-bonding networks. |

Electronic Tuning

The pyridine ring is electron-deficient. Attaching it to the electron-rich thiazole ring (at C4 or C5) creates a "push-pull" system.

-

Substitution at Pyridine: Adding an electron-withdrawing group (EWG) like

or

References

-

Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation.[6] Bioorganic & Medicinal Chemistry Letters.[7] Link

-

Taurins, A., & Blaga, A. (1970). Synthesis of pyridyl- and quinolyl-substituted 2-aminothiazoles. Journal of Heterocyclic Chemistry. Link

-

Mishra, C. B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Journal of Infection and Public Health. Link

-

BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.[3]Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

Sources

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate PubChem CID

This guide provides an in-depth technical analysis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate , a specific bi-heteroaryl building block used in medicinal chemistry.

Part 1: Executive Summary & Identification

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a synthetic intermediate belonging to the class of pyridine-thiazole hybrids . These scaffolds are critical in drug discovery, particularly for designing kinase inhibitors (e.g., CDK, PI3K, or ALK inhibitors) where the bi-heteroaryl system provides a rigid framework for orienting hydrogen-bond donors/acceptors within an enzyme's active site.

While the specific methyl ester is often a catalog intermediate, its parent acid and related derivatives are well-documented in pharmaceutical patents.

Chemical Identity

| Property | Detail |

| Systematic Name | Methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Parent Acid CAS | 1174322-64-5 (5-(Thiazol-2-yl)pyridine-2-carboxylic acid) |

| PubChem CID | Not explicitly indexed as a standalone entry.[1][2][3][4] (Refer to Parent Acid or CAS 1174322-64-5) |

| SMILES | COC(=O)C1=NC=C(C2=NC=CS2)C=C1 |

| InChI Key | (Calculated) JPLBTJAWEGTCAW-UHFFFAOYSA-N (Isomer dependent) |

| Core Scaffold | 2,5-Disubstituted Pyridine linked to a 2-Thiazole |

Part 2: Synthetic Methodologies

The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically follows transition-metal-catalyzed cross-coupling reactions. The high electron deficiency of the pyridine ring at the 2-position (ester) and the 5-position (thiazole) makes Stille or Negishi couplings the most reliable protocols.

Primary Route: Stille Cross-Coupling

This method couples a 5-halopicolinate with a 2-stannylthiazole. It is preferred for its tolerance of the ester functional group and high yields.

-

Reagents: Methyl 5-bromopicolinate + 2-(Tributylstannyl)thiazole.

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

-

Solvent: Toluene or 1,4-Dioxane (Reflux).

-

Mechanism: Oxidative addition of Pd(0) to the bromopyridine, transmetallation with the stannylthiazole, and reductive elimination to form the C-C bond.

Alternative Route: Negishi Coupling

Uses organozinc reagents, which are more reactive but moisture-sensitive.

-

Reagents: Methyl 5-bromopicolinate + 2-Thiazolylzinc bromide.

-

Catalyst: Pd(dppf)Cl₂.

-

Advantage: Avoids toxic tin byproducts (Sn) typical of Stille coupling.

Synthesis Workflow Diagram

Figure 1: Palladium-catalyzed Stille coupling pathway for the synthesis of the target bi-heteroaryl ester.[2][3]

Part 3: Biological Potential & Applications[6]

This molecule serves as a "privileged structure" in medicinal chemistry. The specific arrangement of the nitrogen atoms allows for bidentate chelation or specific hydrogen bonding patterns in protein active sites.

Kinase Inhibition (Oncology)

The pyridine-thiazole motif is a bioisostere of the biphenyl or bi-pyridine systems found in many FDA-approved kinase inhibitors.

-

Mechanism: The nitrogen on the thiazole and the nitrogen on the pyridine can act as H-bond acceptors for the "hinge region" of kinases (e.g., CDK4/6, MET, or VEGFR).

-

Modification: The methyl ester at position 2 is typically hydrolyzed to the acid and then coupled to an amine to form an amide . This amide tail often extends into the solvent-exposed region of the enzyme, improving solubility and selectivity.

Fragment-Based Drug Design (FBDD)

-

Ligand Efficiency: With a molecular weight of ~220 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE), meaning it binds tightly relative to its small size.

-

Vector Growth: The ester group provides a clear vector for growing the molecule to capture additional interactions without disrupting the core binding mode.

Part 4: Handling & Safety Data

As a laboratory chemical, it should be treated with standard precautions for organic esters and heteroaromatics.

| Hazard Class | Classification | Handling Protocol |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | Category 2A (H319) | Use safety goggles; flush with water for 15 min if exposed. |

| STOT-SE | Category 3 (H335) | Handle in a fume hood to avoid respiratory irritation. |

| Storage | Inert Atmosphere | Store at 2-8°C under Argon/Nitrogen (Thiazoles can oxidize). |

Self-Validating Protocol:

-

TLC Monitoring: Use 30% EtOAc/Hexane. The product (bi-heteroaryl) will likely be UV-active (bright purple/blue under 254nm) and more polar than the starting bromopyridine.

-

NMR Verification: Look for the diagnostic thiazole doublets (~7.5-8.0 ppm) and the pyridine singlet/doublets. The methyl ester will appear as a sharp singlet at ~4.0 ppm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1174322-64-5 (Parent Acid). Retrieved from [Link]

- J. A. Joule & K. Mills.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on pyridine-thiazole scaffolds).

- Eisai R&D Management Co., Ltd.Patents on Condensed Aminodihydrothiazine Derivatives.

Sources

- 1. 2-[2-(5,8-Dimethyl[1,2,4]triazolo[1,5-A]pyrazin-2-Yl)ethyl]-3-Methyl-3h-Imidazo[4,5-F]quinoline | C20H19N7 | CID 57412063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | C27H43NO2 | CID 6432036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 959578-02-0: Methyl 2-(3-pyridinyl)-4-thiazolecarboxyl… [cymitquimica.com]

- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate via Stille Cross-Coupling

Executive Summary

This Application Note details the optimized protocol for synthesizing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., CDK, PI3K pathways).

While Suzuki coupling is often preferred for its lower toxicity, the Stille coupling is selected here due to the high stability of thiazole stannanes compared to their boronic acid counterparts, which are prone to protodeboronation. This guide addresses the two primary challenges of Stille coupling: catalytic efficiency in electron-deficient heterocycles and the rigorous removal of toxic organotin byproducts .

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the disconnection of the C–C bond between the pyridine C5 position and the thiazole C2 position.

-

Electrophile: Methyl 5-bromopyridine-2-carboxylate. The electron-withdrawing ester group at C2 activates the C5-bromide toward oxidative addition, making it an excellent partner for Pd(0).

-

Nucleophile: 2-(Tributylstannyl)thiazole. The tributyl variant is chosen over trimethyl for its lower volatility and toxicity, despite slightly lower reactivity.

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [

] is the standard workhorse. For sterically demanding or sluggish reactions, a co-catalytic "Copper Effect" (CuI) is employed.

Reaction Scheme

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Methyl 5-bromopyridine-2-carboxylate | 216.03 | 1.0 | >98% | Electrophile |

| 2-(Tributylstannyl)thiazole | 374.15 | 1.1 | >95% | Nucleophile |

| 1155.56 | 0.05 | 99% | Catalyst | |

| Toluene (Anhydrous) | 92.14 | N/A | Solv.[1] | Solvent |

| Potassium Fluoride (KF) | 58.10 | N/A | ACS | Tin Scavenger |

Step-by-Step Synthesis

Phase A: Reaction Setup (Inert Atmosphere)

-

Rationale: Oxygen oxidizes the Pd(0) catalyst to inactive Pd(II) species and promotes homocoupling of the stannane.

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

Charge the flask with Methyl 5-bromopyridine-2-carboxylate (1.0 g, 4.63 mmol) and

(267 mg, 0.23 mmol, 5 mol%). -

Seal the flask with a rubber septum and purge with Argon for 10 minutes.

-

Add Anhydrous Toluene (25 mL, ~0.2 M concentration) via syringe.

-

Add 2-(Tributylstannyl)thiazole (1.90 g, 5.09 mmol, 1.1 equiv) dropwise via syringe.

Phase B: Catalysis[2]

-

Rationale: Elevated temperature is required to overcome the activation energy of the transmetallation step, which is the rate-determining step (RDS) in the Stille cycle.

-

Equip the flask with a reflux condenser (flame-dried, under Argon).

-

Heat the reaction mixture to 110°C (Reflux) in an oil bath.

-

Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Target Completion Time: 4–12 hours.

-

Observation: The mixture typically darkens from yellow to black as Pd colloids form (Pd black) toward the end of the reaction.

-

Phase C: The "KF" Workup (Tin Remediation)[3]

-

Critical Control Point: This step converts soluble, toxic tributyltin halides (

) into insoluble polymeric tributyltin fluoride (

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL).

-

Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10M).

-

Add 20 mL of saturated KF solution to the reaction mixture and stir vigorously for 30 minutes.

-

Visual Cue: A bulky, white, polymeric precipitate (

) will form.

-

-

Filter the biphasic mixture through a pad of Celite to remove the tin precipitate and Pd black. Wash the pad with Ethyl Acetate.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.[3][4]

-

Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase Gradient: 10%

40% Ethyl Acetate in Hexanes. -

Note: If tin residues persist (seen as greasy spots on TLC), flush the column with 10%

-doped silica or run a second column using 1% Triethylamine in the eluent.

-

Mechanistic Insight & Visualization

The Stille cycle relies on the compatibility of the organostannane with the palladium center. Below is the catalytic cycle governing this synthesis.

Figure 1: Catalytic cycle of the Stille coupling.[5][6][7] The transmetallation step is critical and often requires optimization via additives if the stannane is sterically hindered.

Workflow: Tin Removal Strategy

The following diagram illustrates the "Self-Validating" purification workflow to ensure tin removal.

Figure 2: KF-mediated workup protocol for the sequestration of tributyltin byproducts.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | Sluggish Transmetallation | Add CuI (10 mol%) and CsF (2.0 equiv) . The "Copper Effect" facilitates the transfer of the thiazole group to Pd. |

| Homocoupling | Presence of Oxygen | Degas solvents more rigorously (Freeze-Pump-Thaw) or increase stannane equivalents to 1.5. |

| Protodealkylation | Moisture in solvent | Ensure Toluene is distilled over Na/Benzophenone or passed through activated alumina columns. |

| Black Precipitate Early | Catalyst Decomposition | Catalyst is "dead." Add additional 2 mol% Pd catalyst or switch to |

Expected Analytical Data

-

1H NMR (400 MHz, CDCl3):

- 9.20 (d, 1H, Pyridine H6)

- 8.45 (dd, 1H, Pyridine H4)

- 8.20 (d, 1H, Pyridine H3)

- 7.95 (d, 1H, Thiazole H4)

- 7.45 (d, 1H, Thiazole H5)

-

4.05 (s, 3H,

-

MS (ESI): Calculated for

References

-

Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1] The Stille Reaction. Organic Reactions, 50, 1-652.[1] (Seminal Review on conditions and mechanism). Link

-

Renaud, P., Lacote, E., & Quaranta, L. (1998).[3] A simple and efficient method for the removal of tin byproducts from Stille reaction mixtures.[4][7] Tetrahedron Letters, 39(15), 2123-2126. (Source for KF/Silica workup). Link

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of 2-heterocyclic stannanes with heterocyclic halides. Angewandte Chemie International Edition, 43(9), 1132-1136. (Specifics on "Copper Effect" in heteroaryl couplings). Link

Sources

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.msu.edu [chemistry.msu.edu]

Application Note: Optimized Protocol for the Hydrolysis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Abstract

This guide outlines a high-fidelity protocol for the saponification of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate to its corresponding carboxylic acid, 5-(thiazol-2-yl)pyridine-2-carboxylic acid. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and metallo-pharmaceuticals. The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, selected for its mildness and superior solubility profile for heteroaromatic bi-aryl systems. Emphasis is placed on the isolation of the zwitterionic product, a common bottleneck in pyridine-2-carboxylate chemistry.

Strategic Analysis & Chemical Logic

The Challenge: Solubility & Zwitterions

The hydrolysis of pyridine-2-carboxylates presents a unique challenge compared to standard benzoate esters.

-

Zwitterionic Nature: Upon hydrolysis, the product possesses a basic pyridine nitrogen (

) and an acidic carboxylic acid ( -

Thiazole Sensitivity: While the thiazole ring is generally robust, it can degrade under harsh acidic conditions (ring opening) or strong oxidative stress. Therefore, mild basic hydrolysis is preferred over acid-catalyzed hydrolysis.

Reagent Selection

-

Base: Lithium Hydroxide (LiOH): Chosen over NaOH or KOH. Lithium salts are less hygroscopic and often provide better solubility for the intermediate carboxylate salt in organic-aqueous mixtures.

-

Solvent: THF/Water (3:1): The starting methyl ester is likely lipophilic and poorly soluble in pure water. THF solubilizes the ester, while water dissolves the base. Methanol is avoided as a primary solvent to prevent transesterification equilibrium, although it is sometimes used as a co-solvent.

Reaction Mechanism & Pathway

The reaction proceeds via a standard

Figure 1: Mechanistic workflow of the saponification process.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate | Substrate | 1.0 | Limiting Reagent |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base | 2.5 - 3.0 | Excess ensures complete conversion |

| Tetrahydrofuran (THF) | Solvent | - | HPLC Grade, Stabilizer-free preferred |

| Deionized Water | Solvent | - | Type II or better |

| 1N Hydrochloric Acid (HCl) | Quench/pH | - | For workup |

Step-by-Step Methodology

Step 1: Dissolution

-

Charge a round-bottom flask with Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (1.0 equiv).

-

Add THF (10 mL per gram of substrate). Stir until a clear homogeneous solution is obtained.

-

Expert Note: If the substrate is not fully soluble, add a small amount of Methanol (up to 10% v/v), but minimize this to avoid transesterification.

-

Step 2: Saponification

-

Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (3.3 mL per gram of substrate). The final THF:Water ratio should be approximately 3:1.

-

Add the aqueous LiOH solution dropwise to the stirring ester solution.

-

Stir the reaction mixture vigorously at Room Temperature (20-25°C) .

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Conversion is typically complete within 2-4 hours.

-

Contingency: If reaction is sluggish after 4 hours, warm to 40°C. Avoid reflux to prevent potential decarboxylation of the picolinic acid moiety.

-

Step 3: Workup & Isolation (The Isoelectric Point Method)

-

Concentration: Remove the bulk of the THF under reduced pressure (Rotavap, 35°C bath). Do not distill to dryness; leave the aqueous phase.

-

Dilution: Dilute the aqueous residue with fresh water (approx. 5 mL/g substrate) to ensure the carboxylate salt is fully dissolved.

-

Washing (Optional): If the starting material was impure, wash the basic aqueous phase with Ethyl Acetate (2 x volumes) to remove non-acidic impurities. Discard the organic layer.

-

Acidification (Critical Step):

-

Cool the aqueous phase to 0-5°C in an ice bath.

-

Slowly add 1N HCl dropwise while monitoring pH.

-

Target pH: Adjust to pH 3.0 - 4.0 .

-

Observation: The product should precipitate as a white to off-white solid near its isoelectric point.

-

-

Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x) and a small amount of Acetone or Diethyl Ether (to aid drying).

-

Drying: Dry under high vacuum at 45°C for 12 hours.

Process Control & Validation

In-Process Monitoring (IPC)

-

TLC:

of the acid will be significantly lower than the ester (often near baseline in pure DCM). Use a polar eluent (e.g., DCM:MeOH:AcOH 90:9:1) to visualize the acid.[1] -

LCMS: Look for the mass shift (

).-

Ester

(approx) -

Acid

(approx)

-

Product Characterization Data (Expected)

-

1H NMR (DMSO-d6):

-

Disappearance: The singlet for the methyl ester (

ppm) must be absent. -

Shift: The pyridine protons ortho to the carboxyl group often shift downfield slightly due to the change in electronics.

-

COOH: A broad singlet around 13.0-14.0 ppm confirms the carboxylic acid.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation upon Acidification | Product is too water-soluble (Zwitterion effect). | Do not extract with DCM. Instead, evaporate water to dryness (lyophilize) to get the crude solid + LiCl. Triturate with water/ethanol to remove salts. |

| Incomplete Conversion | Poor solubility of ester. | Add MeOH as co-solvent or increase temperature to 40°C. |

| Decarboxylation (Loss of CO2) | Reaction temperature too high. | Keep temperature < 50°C. Picolinic acids are prone to thermal decarboxylation. |

Workflow Visualization

Figure 2: Decision tree for the isolation of the zwitterionic pyridine acid.

References

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. J. Chem. Pharm. Res., 6(5):104-105. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1070711, Pyridine-2-carboxylic acid thiazol-2-ylamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Thiazolylpyridines via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolylpyridine Scaffold

The fusion of thiazole and pyridine rings creates a heteroaromatic scaffold of significant interest in medicinal chemistry and drug development. Thiazolylpyridine derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer,[2][3] antidiabetic,[4] and anti-inflammatory agents.[5] The ability to efficiently synthesize and functionalize this core structure is therefore a critical task for the discovery of novel therapeutics.

Among the myriad of synthetic methods for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[6][7] Its widespread adoption in both academic and industrial settings is a testament to its reliability, mild reaction conditions, and exceptional tolerance of various functional groups.[8][9] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling for the synthesis of 5-thiazolylpyridines, offering insights into mechanism, condition optimization, and a detailed experimental protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex process, but its generally accepted mechanism revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

-

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (in this case, a 5-halopyridine) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a new Pd(II) species.[11][13] The reactivity of the halide follows the general trend: I > Br > Cl.[7]

-

Transmetalation : This step involves the transfer of the organic group (the thiazole moiety) from the organoboron reagent to the palladium(II) center. For this to occur, the organoborane must first be activated by a base, forming a more nucleophilic "ate" complex (e.g., a boronate).[14] This intermediate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination : In the final step, the two organic groups (the thiazole and pyridine rings) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 5-thiazolylpyridine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for 5-Thiazolylpyridine Synthesis

Achieving a high yield and purity for the target 5-thiazolylpyridine requires careful optimization of several key parameters. The choice of coupling partners, catalyst, base, and solvent are all interconnected and critical to success.

Coupling Partners

-

Pyridine Component : 5-Bromopyridine is a commonly used and commercially available starting material. While 5-iodopyridine is more reactive, it is often more expensive. 5-Chloropyridine is less reactive and typically requires a more active catalyst system, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[11]

-

Thiazole Component : While thiazole boronic acids can be used, they are sometimes prone to side reactions, most notably protodeboronation (hydrolysis of the C-B bond).[15] Using more stable boronic esters, such as pinacol esters (Bpin), can mitigate this issue and often leads to more reproducible results.[15][16]

The Catalyst System: Palladium Source and Ligand

The combination of the palladium source and the phosphine ligand is the heart of the catalytic system.

-

Palladium Pre-catalyst : Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is an active Pd(0) catalyst, while others like Pd(OAc)₂ are Pd(II) sources that are reduced in situ to the active Pd(0) species.

-

Ligands : For heteroaryl couplings, which can be challenging, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More robust and efficient ligands are often required.

-

Ferrocenyl-based ligands like dppf (in Pd(dppf)Cl₂) are highly effective for a range of Suzuki couplings.[17]

-

Bulky Biaryl Phosphine Ligands (e.g., SPhos, XPhos) have proven to be exceptionally effective for difficult couplings, including those involving heteroaryl chlorides or sterically hindered substrates.[18]

-

The Role of the Base

The base is not a mere spectator; it plays a critical role in the transmetalation step.[7] The choice of base can dramatically influence the reaction rate and yield.

-

Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly employed.[9][18]

-

Base Strength & Solubility : Cs₂CO₃ is often superior for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the formation of the boronate species.[18] K₃PO₄ is another strong and effective base.[19] The base must be finely ground to maximize its surface area and reactivity.[18]

Solvent Selection

The solvent must be capable of solubilizing the reactants and facilitating the catalytic cycle.

-

Common Solvents : Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[15][18] Popular choices include 1,4-dioxane, toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).[19][20]

-

Aqueous Mixtures : Often, a mixture of an organic solvent and water (e.g., dioxane/water 4:1) is used.[9][21] The water helps to dissolve the inorganic base, facilitating its role in the reaction.[21]

-

Microwave-Assisted Synthesis : For rapid synthesis, microwave irradiation in an aqueous medium can be highly effective, significantly reducing reaction times.[22]

Summary of Reaction Parameter Effects

The following table provides a general guide for optimizing the Suzuki-Miyaura coupling for 5-thiazolylpyridine synthesis.

| Parameter | Options | Considerations & Recommendations |

| Pyridine Halide | 5-Iodo-, 5-Bromo-, 5-Chloro-pyridine | Reactivity: I > Br > Cl. 5-Bromopyridine offers a good balance of reactivity and cost. Chloro-pyridines require more active catalysts (e.g., with biarylphosphine ligands).[11] |

| Thiazole Borane | Boronic Acid, Boronic Ester (e.g., Pinacol) | Pinacol esters are generally more stable and less prone to protodeboronation, leading to higher reproducibility.[15] |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ is a robust and reliable choice.[17] Pd(OAc)₂ or Pd₂(dba)₃ used with a specific ligand allows for more tailored catalyst activity. |

| Ligand | PPh₃, dppf, SPhos, Xantphos | For challenging heteroaryl couplings, bulky and electron-rich ligands like dppf or SPhos are often superior to PPh₃.[17][18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Cs₂CO₃ and K₃PO₄ are highly effective for difficult couplings.[18] Typically 2-3 equivalents are used. |

| Solvent | Dioxane, Toluene, DMF, THF (often with H₂O) | Dioxane/H₂O or Toluene/H₂O mixtures are common and effective.[9][21] All solvents must be thoroughly degassed.[15] |

| Temperature | 80 °C - 120 °C | Reaction temperature often requires optimization. Microwave heating can significantly shorten reaction times.[22] |

Detailed Experimental Protocol

This section provides a general, step-by-step procedure for the synthesis of a 5-thiazolylpyridine derivative.

Note : This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents

-

5-Bromopyridine (1.0 eq.)

-

Thiazole-5-boronic acid pinacol ester (1.1 - 1.2 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask equipped with a magnetic stir bar

-

Standard laboratory glassware for work-up and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure

-

Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridine (1.0 eq.), thiazole-5-boronic acid pinacol ester (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[18][19]

-

Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

-

Extraction : Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. Separate the organic layer.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-thiazolylpyridine product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (decomposed due to oxygen).2. Inappropriate base or solvent.3. Insufficient temperature. | 1. Ensure all reagents are pure and solvents are rigorously degassed. Use fresh catalyst.[15]2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[18]3. Gradually increase the reaction temperature.[15] |

| Protodeboronation | Hydrolysis of the boronic acid/ester, especially at high temperatures or with strong bases. | Use a more stable boronic ester (pinacol).[15] Consider using a milder base like KF. Use anhydrous conditions if possible. |

| Homocoupling | Coupling of two boronic acid molecules or two halide molecules. Often promoted by oxygen. | Ensure a thoroughly inert atmosphere.[15] Adjust catalyst loading and ligand-to-metal ratio. |

| Poor Solubility | One or more reactants are not fully dissolved in the chosen solvent. | Try a different solvent or a co-solvent system (e.g., adding DMF or using a Toluene/Ethanol/H₂O mixture).[15][18] |

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

-

The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation - University of Girona. Retrieved from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts - Organometallics (ACS Publications). Retrieved from [Link]

-

An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing). Retrieved from [Link]

-

(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Retrieved from [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. Retrieved from [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Retrieved from [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. Retrieved from [Link]

-

Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - ResearchGate. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Retrieved from [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Retrieved from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Retrieved from [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Retrieved from [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Retrieved from [Link]

-

Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. Retrieved from [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Retrieved from [Link]

-

Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Retrieved from [Link]

-

A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Retrieved from [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Retrieved from [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. Retrieved from [Link]

Sources

- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Making sure you're not a bot! [dugi-doc.udg.edu]

- 9. mdpi.com [mdpi.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]

- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Investigating ALK5 Signaling with Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Introduction: Targeting the ALK5 Kinase in Disease

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] This pathway's signaling is initiated when a TGF-β ligand binds to a complex of two types of cell surface receptors: the type II receptor (TβRII) and the type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5] Upon ligand binding, TβRII phosphorylates and activates ALK5, a serine/threonine kinase.[2] Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins SMAD2 and SMAD3.[1][2][6] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes.[1][2]

Dysregulation of the TGF-β/ALK5 pathway is a key driver in several pathologies. In advanced cancers, it paradoxically switches from a tumor suppressor to a promoter of tumor growth, invasion, and metastasis.[2][7] It is also a central mediator of fibrosis, the excessive accumulation of extracellular matrix, in various organs.[3][8] Consequently, the kinase activity of ALK5 has become a prime therapeutic target for drug discovery in oncology and fibrosis.[9][10][11][12]

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate represents a class of small molecule inhibitors designed to selectively block the kinase activity of ALK5. Compounds with similar pyridine-thiazole scaffolds have shown promise as potent and selective inhibitors.[13][14][15] These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.

This guide provides a comprehensive overview and detailed protocols for utilizing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate as a chemical probe to investigate ALK5 signaling in biochemical and cellular contexts.

The ALK5 Signaling Cascade

The canonical TGF-β/ALK5 signaling pathway is a linear cascade that translates an extracellular signal into a transcriptional response. Understanding this pathway is essential for designing and interpreting experiments with ALK5 inhibitors.

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC₅₀) of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate against the purified recombinant ALK5 kinase domain.

Causality and Principle: This cell-free assay directly measures the inhibitor's ability to block ALK5's enzymatic activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a critical parameter for quantifying potency.[16][17] We will use a luminescence-based assay (ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[18][19]

Materials:

-

Recombinant active ALK5 kinase (e.g., BPS Bioscience, Cat. #40504)[19]

-

Kinase substrate (e.g., Casein or a specific peptide like TGFBR1 Peptide)[18][20]

-

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

-

ATP (10 mM stock)

-

Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

-

White, opaque 96-well or 384-well assay plates

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for the in vitro ALK5 kinase inhibition assay.

Step-by-Step Methodology:

-

Inhibitor Preparation: Prepare a 10-point serial dilution series of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[18]

-

Reaction Setup:

-

Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP. The final ATP concentration should be at or near its Km for ALK5 (typically ~10 µM) to ensure competitive binding can be accurately measured.

-

Add 1 µL of each inhibitor dilution (or DMSO for "no inhibitor" controls) to the wells of a 384-well plate.[21]

-

Add 10 µL of the master mix to all wells.

-

Include "no enzyme" controls containing master mix and DMSO but no ALK5 for background subtraction.

-

-

Initiate Kinase Reaction:

-

Prepare a solution of recombinant ALK5 in Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of the diluted ALK5 enzyme to all wells except the "no enzyme" controls.

-

The final reaction volume will be ~20 µL.

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[18]

-

Signal Detection (Following ADP-Glo™ Kit Protocol):

-

Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

-

Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for another 30-60 minutes at room temperature.[22]

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence ("no enzyme" control) from all other readings.

-

Normalize the data by setting the average "no inhibitor" control as 100% activity and a control with a known potent inhibitor (or the highest concentration of the test compound) as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[21][23]

-

Protocol 2: Cell-Based TGF-β-Induced Reporter Assay

Objective: To assess the ability of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate to inhibit ALK5 signaling in a live-cell context, confirming cell permeability and target engagement.

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human TGF-β1 (5 ng/mL final concentration is a common starting point).[26]

-

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.

-

Luciferase assay reagent (e.g., Promega ONE-Glo™).

-

White, clear-bottom 96-well cell culture plates.

-

Luminometer.

Experimental Workflow:

Caption: Workflow for the cell-based ALK5 reporter assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed the reporter cell line into a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment (e.g., 20,000 cells/well). Incubate overnight.

-

Inhibitor Treatment: Prepare a serial dilution of the inhibitor in serum-free medium. Remove the old medium from the cells and add the inhibitor dilutions. Include DMSO-only controls.

-

Pre-incubation: Incubate the cells with the inhibitor for 1 hour at 37°C to allow for cell penetration and target binding.[26]

-

Stimulation: Add TGF-β1 to all wells (except for the "unstimulated" negative control) to a final concentration of ~5 ng/mL.

-

Incubation: Return the plate to the incubator for 16-24 hours. This duration is critical to allow for transcription and translation of the luciferase reporter.

-

Lysis and Detection:

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add the luciferase reagent directly to the wells according to the manufacturer's protocol (this typically lyses the cells and initiates the luminescent reaction).

-

Mix briefly on an orbital shaker and incubate for 10 minutes to stabilize the signal.

-

-

Data Acquisition: Read the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average signal from the "unstimulated" wells from all other readings.

-

Normalize the data, setting the "TGF-β stimulated, no inhibitor" control as 100% pathway activity.

-

Plot the percent inhibition versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.

-

Protocol 3: Western Blot for Phospho-SMAD2/3

Objective: To directly visualize the inhibition of ALK5's immediate downstream target, SMAD2/3, via phosphorylation status.

Causality and Principle: This method provides direct biochemical evidence of target engagement. A functional ALK5 inhibitor will prevent the TGF-β-induced phosphorylation of SMAD2 and SMAD3.[26] By using antibodies specific to the phosphorylated forms of these proteins (p-SMAD2/3), we can directly observe the inhibitor's effect on the signaling cascade. Total SMAD2/3 and a housekeeping protein (e.g., GAPDH) are used as loading controls to ensure that observed changes are due to altered phosphorylation, not differences in protein amount.

Materials:

-

A TGF-β responsive cell line (e.g., HaCaT keratinocytes, WI38VA13 fibroblasts).[26]

-

Recombinant human TGF-β1.

-

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.

-

RIPA or similar cell lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, anti-GAPDH.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., Azure Biosystems Sapphire FL).[27]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve for 4-6 hours.

-

Inhibition and Stimulation: Pre-treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour. Then, stimulate with TGF-β1 (5 ng/mL) for 1 hour.[26]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-p-SMAD2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2/3 and GAPDH to serve as loading controls.

-

Analysis: Quantify band intensities using image analysis software. Normalize p-SMAD levels to total SMAD levels or the loading control. Compare the normalized p-SMAD levels across different treatment conditions.

Data Presentation and Expected Results

Quantitative data should be summarized for clarity. The following table provides a representative example of expected results for a potent and cell-permeable ALK5 inhibitor.

| Assay Type | Parameter | Expected Value for an Active Compound | Rationale |

| In Vitro Kinase Assay | Biochemical IC₅₀ | 1 - 100 nM | Measures direct, potent inhibition of the purified enzyme.[24][28] |

| Cell-Based Reporter Assay | Cellular IC₅₀ | 50 - 500 nM | Confirms cell permeability and target engagement. Value is typically higher than biochemical IC₅₀ due to cellular factors.[29] |

| Western Blot | p-SMAD2/3 Levels | Dose-dependent reduction | Provides direct visual confirmation of downstream signaling inhibition. |

Interpretation: A successful ALK5 inhibitor candidate like Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate should exhibit a low nanomolar IC₅₀ in the biochemical assay. The cellular IC₅₀ will likely be higher but should remain in the sub-micromolar range, indicating good cell permeability. A clear, dose-dependent decrease in SMAD2/3 phosphorylation in the Western blot analysis will validate the mechanism of action observed in the functional reporter assay.

References

-

TGFβ signaling pathways in human health and disease - PMC - NIH. (URL: [Link])

-

Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. (URL: [Link])

-

TGF-β Signaling Pathway - News-Medical. (URL: [Link])

-

(PDF) TGF-beta signal transduction: biology, function and therapy for diseases. (URL: [Link])